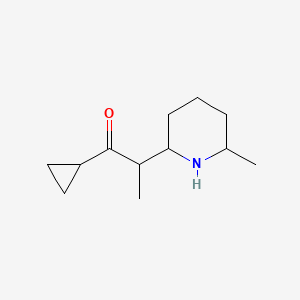

1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one

Description

1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one is a ketone derivative featuring a cyclopropyl group and a substituted piperidine moiety. The cyclopropyl group enhances steric rigidity, while the piperidine/pyrrolidine moieties contribute to bioactivity via interactions with biological targets .

Properties

Molecular Formula |

C12H21NO |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

1-cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one |

InChI |

InChI=1S/C12H21NO/c1-8-4-3-5-11(13-8)9(2)12(14)10-6-7-10/h8-11,13H,3-7H2,1-2H3 |

InChI Key |

UDPCVGRUIMFIQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(N1)C(C)C(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one involves several steps. One common synthetic route includes the reaction of cyclopropyl ketone with 6-methylpiperidine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane.

Scientific Research Applications

1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.

Biology: The compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: Research involving this compound includes the development of new pharmaceuticals and the study of drug metabolism.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of complex molecules

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : The 4-methylpiperazine derivative (69% yield) and fluorophenyl analog (97% yield) demonstrate high synthetic efficiency, with the latter stabilized by intramolecular C–H⋯F interactions .

- Steric and Electronic Effects : Substitution with electron-withdrawing groups (e.g., 2-fluorophenyl) increases rigidity (dihedral angles up to 63.9°) compared to electron-donating groups (e.g., 4-methoxyphenyl), which retain conformational flexibility .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Analogs

Key Observations :

- Solid-State Stability : Fluorophenyl derivatives exhibit higher thermal stability (mp 391–393 K) due to intermolecular hydrogen bonding .

- Solubility: Piperazine/pyrrolidine-containing analogs are more soluble in polar solvents, while aryl-substituted derivatives prefer organic solvents like ethanol or ether .

Biological Activity

1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one, also known by its CAS number 1592373-77-7, is a compound of interest in medicinal chemistry due to its structural similarity to various bioactive molecules. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₉NO

- Molecular Weight : 195.30 g/mol

- Structure : The compound features a cyclopropyl group and a piperidine moiety, which are often associated with significant biological activity.

Research indicates that compounds similar to 1-cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one may interact with various biological targets, including neurotransmitter receptors and enzymes. The piperidine structure is known for its role in modulating central nervous system (CNS) activity, potentially affecting neurotransmitter systems such as dopamine and serotonin.

Biological Activities

- Antidepressant Effects : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models. The mechanism is hypothesized to involve modulation of serotonin pathways.

- Cognitive Enhancement : Compounds with similar structures have been explored for their potential to enhance cognitive function, possibly through inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This action is particularly relevant for Alzheimer's disease treatment.

- Anti-inflammatory Properties : Some studies have indicated that piperidine derivatives can possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

In Vitro Studies

A study conducted using molecular docking simulations highlighted the binding affinity of 1-cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one to AChE, suggesting it could serve as a potential inhibitor. The binding energy was calculated to be comparable to established AChE inhibitors such as Donepezil and Rivastigmine .

| Compound | Binding Energy (kcal/mol) |

|---|---|

| 1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one | -8.5 |

| Donepezil | -7.3 |

| Rivastigmine | -6.4 |

In Vivo Studies

In vivo studies assessing the antidepressant effects of similar compounds have shown promising results. For instance, animal models treated with piperidine derivatives demonstrated reduced depressive-like behaviors in forced swim tests, indicating potential efficacy in mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.